molecular formula C16H17F2N3O3 B1605715 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)- CAS No. 99726-76-8

3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-

Cat. No. B1605715
CAS RN: 99726-76-8
M. Wt: 337.32 g/mol
InChI Key: YHRXPOLYCUTZAM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a grayish-white to pale yellow powder at room temperature . It has poor solubility in dichloromethane and chloroform .

Scientific Research Applications

Anticoagulant and Antiplatelet Effects

Research by Matsuo et al. (1986) on MD 805, a quinoline derivative, highlights its application in reducing platelet activation in hemodialysis patients, comparing favorably with heparin by not increasing proteins released as a result of platelet activation, thus proving useful in maintenance anticoagulation therapy for patients on hemodialysis Matsuo et al., 1986.

Pharmacokinetics

Studies such as those conducted by Höffken et al. (1985) on ciprofloxacin, another quinoline derivative, provide valuable insights into the pharmacokinetics of these compounds, demonstrating their extensive distribution, high clearance, and bioavailability after oral and intravenous administration, which suggests potential applications in treating infections resistant to traditional antibiotics Höffken et al., 1985.

Immunomodulatory Properties

Linomide, a synthetic immunomodulator derived from the quinoline structure, has been shown to increase natural killer cell activity and may have applications in treating secondary progressive multiple sclerosis by inhibiting the progression of the disease and preventing the appearance of new active lesions in MRI scans Karussis et al., 1996.

Antibacterial Activity

The efficacy of norfloxacin, a quinoline carboxylic acid derivative, in treating penicillin-resistant Neisseria gonorrhoeae highlights the potential of quinoline derivatives in developing effective treatments for antibiotic-resistant bacterial infections Crider et al., 1984.

Safety And Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1-ethyl-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-2-20-8-10(16(23)24)15(22)9-7-11(17)14(12(18)13(9)20)21-5-3-19-4-6-21/h7-8,19H,2-6H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRXPOLYCUTZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00244225
Record name 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-

CAS RN

99726-76-8
Record name 8-Fluoronorfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99726-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099726768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-4-oxo-7-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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